molecular formula C20H15FN6O5 B11486529 N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11486529
M. Wt: 438.4 g/mol
InChI Key: PTIMOKGNLWLOKU-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of fluorophenoxy, oxadiazole, phenyl, nitro, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the fluorophenoxy group: This step involves the reaction of the oxadiazole intermediate with a fluorophenol derivative.

    Attachment of the pyrazolyl group: The final step involves the coupling of the oxadiazole-fluorophenoxy intermediate with a nitro-pyrazole derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of the fluorophenoxy group: Yields various substituted derivatives.

    Hydrolysis of the acetamide group: Results in the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Can be used in the development of novel materials with specific properties.

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy and oxadiazole groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and pyrazolyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15FN6O5

Molecular Weight

438.4 g/mol

IUPAC Name

N-[4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C20H15FN6O5/c21-14-3-7-17(8-4-14)31-12-19-24-20(25-32-19)13-1-5-15(6-2-13)23-18(28)11-26-10-16(9-22-26)27(29)30/h1-10H,11-12H2,(H,23,28)

InChI Key

PTIMOKGNLWLOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)F)NC(=O)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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